molecular formula C14H16FN3O B2592676 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea CAS No. 1311494-95-7

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea

Katalognummer B2592676
CAS-Nummer: 1311494-95-7
Molekulargewicht: 261.3
InChI-Schlüssel: KLJRRZFCIOGMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea, also known as PF-04457845, is a small molecule inhibitor that acts on the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are molecules that regulate several physiological processes such as pain, inflammation, and appetite. PF-04457845 has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea acts as a reversible inhibitor of FAAH enzyme. FAAH is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes such as pain, inflammation, and appetite. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs. The activation of CB1 receptors can lead to analgesic and anti-inflammatory effects, while the activation of CB2 receptors can lead to immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity towards FAAH enzyme, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has some limitations as well. It has a short half-life in vivo, which can limit its therapeutic potential. It also has some off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several potential future directions for research. It can be studied further for its therapeutic potential in various diseases such as pain, anxiety, and inflammation. It can also be used as a tool to study the role of endocannabinoids in various physiological processes. Further research can also be done to optimize its pharmacokinetic properties and minimize its off-target effects. Additionally, it can be used as a starting point for the development of other FAAH inhibitors with improved properties.

Synthesemethoden

The synthesis of 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-fluoroaniline with 1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-3-(1-prop-2-ynylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-2-8-18-9-7-13(10-18)17-14(19)16-12-5-3-11(15)4-6-12/h1,3-6,13H,7-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJRRZFCIOGMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.